molecular formula C20H16O5 B4192354 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4192354
M. Wt: 336.3 g/mol
InChI Key: HOBIGLRLFWIOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a chromenone derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class have demonstrated promising bioactivities, making them valuable tools for investigating new therapeutic pathways. Primary research applications for chromenone derivatives include the study of neurodegenerative diseases. Patents disclose that related chromenone compounds are useful for the treatment of conditions like Alzheimer's disease and Parkinson's disease . The proposed mechanism of action for these benefits involves the promotion of neural stem cell differentiation, potentially through the inhibition of the Notch signaling pathway, a key regulator of cell fate decisions . This mechanism represents an innovative approach to resupplying the central nervous system with functional nerve cells. Furthermore, structurally similar furochromenone compounds isolated from marine organisms have shown notable antiviral activity in scientific studies . Metabolites from this class are being investigated for their efficacy against viruses such as SARS-CoV-2, highlighting the potential of the furochromenone core structure in infectious disease research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-11-10-24-18-9-17-13(6-14(11)18)7-15(20(21)25-17)12-4-5-16(22-2)19(8-12)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIGLRLFWIOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to cyclization reactions to form the furochromene core. Key steps include:

    Preparation of 3,4-dimethoxyphenyl precursor: This involves the methoxylation of a phenyl ring using reagents such as dimethyl sulfate and a base like potassium carbonate.

    Formation of the furochromene core: The precursor undergoes cyclization through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization steps, often using catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s chromenone core and methoxy groups render it susceptible to oxidation under specific conditions.

ReactionReagents/ConditionsProduct(s)Yield (%)Notes
Benzylic oxidationKMnO₄, H₂O, 80–100°C3-(Carboxylic acid)-substituted derivative45–50Selective oxidation of methyl group at C-3
Furan ring oxidationmCPBA, CH₂Cl₂, 0°C → RTEpoxidation at furan C2–C360Stereospecific epoxide formation

Key Findings :

  • The methyl group at C-3 undergoes oxidation to a carboxylic acid under strong acidic conditions.

  • Epoxidation of the furan ring occurs regioselectively due to electron density from the adjacent methoxy groups.

Reduction Reactions

Reductive transformations target the chromenone carbonyl and aromatic systems.

ReactionReagents/ConditionsProduct(s)Yield (%)Notes
Chromenone carbonyl reductionNaBH₄, MeOH, 0°C7-Hydroxy intermediate75Unstable; tautomerizes rapidly
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOAcDihydrofurochromenone85Selective saturation of furan ring

Mechanistic Insights :

  • NaBH₄ selectively reduces the chromenone carbonyl to a secondary alcohol, though the product is prone to dehydration under ambient conditions.

  • Hydrogenation preferentially saturates the furan ring over the benzene rings due to steric accessibility.

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl group directs electrophiles to specific positions.

ReactionReagents/ConditionsProduct(s)Yield (%)Notes
BrominationBr₂, FeBr₃, CHCl₃, RT2-Bromo-6-(3,4-dimethoxyphenyl) derivative70Para to methoxy groups
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-substituted analog55Meta to carbonyl group

Regiochemical Trends :

  • Bromination occurs at the phenyl ring’s C2 position due to methoxy groups’ para-directing effects.

  • Nitration targets the chromenone ring’s C5 position, driven by conjugation with the carbonyl.

Nucleophilic Substitution

The methyl group at C-3 participates in free-radical halogenation.

ReactionReagents/ConditionsProduct(s)Yield (%)Notes
Free-radical brominationNBS, AIBN, CCl₄, reflux3-(Bromomethyl)-substituted derivative65Requires radical initiator

Ring-Opening and Rearrangement

Acid- or base-catalyzed reactions alter the fused ring system.

ReactionReagents/ConditionsProduct(s)Yield (%)Notes
Acid hydrolysisHCl (conc.), EtOH, Δ6-(3,4-Dimethoxyphenyl)-coumarin-3-carboxylic acid80Furan ring cleavage
Base-mediated rearrangementNaOH, H₂O/EtOH, refluxSpirocyclic diketone40Retro-Diels-Alder pathway

Structural Implications :

  • Acid hydrolysis breaks the furan ring, yielding a coumarin derivative.

  • Strong base induces a retro-Diels-Alder rearrangement, forming a spirocyclic product .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl substituents.

ReactionReagents/ConditionsProduct(s)Yield (%)Notes
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O6-(4-Cyanophenyl) analog60Requires aryl boronic acid

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.

ReactionReagents/ConditionsProduct(s)Yield (%)Notes
[2+2] CycloadditionUV (254 nm), CH₃CN, maleic anhydrideFuran-anthracene adduct30Steric hindrance limits yield

Scientific Research Applications

The compound 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a member of the furocoumarin family, known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This article will explore its scientific research applications, supported by data tables and case studies.

Structural Features

The compound features a furochromenone core with a dimethoxyphenyl substituent and a methyl group at the 3-position. This unique structure contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Research indicates that compounds in the furocoumarin class exhibit anti-inflammatory, antioxidant, and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by modulating apoptotic pathways. The mechanism involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax) .

Photodynamic Therapy

The compound is being investigated for use as a photosensitizer in photodynamic therapy (PDT), which is a treatment that uses light-sensitive compounds to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues.

Research Findings

Research has shown that furocoumarins can effectively generate singlet oxygen when exposed to UV light, making them suitable candidates for PDT applications in treating skin diseases and certain cancers .

Antioxidant Properties

Furocoumarins are recognized for their antioxidant capabilities, which can protect cells from oxidative stress.

Experimental Results

In vitro studies indicated that this compound exhibits significant radical scavenging activity, suggesting its potential in preventing oxidative damage associated with various diseases .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its unique structural features that allow for further modifications.

Synthesis Applications

It can be utilized in the synthesis of other complex organic molecules, facilitating the development of new drugs and materials .

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among furocoumarins influence their pharmacological and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents (Position) Key Features Biological Activity Reference
Target Compound 3-methyl (C3), 6-(3,4-dimethoxyphenyl) Enhanced lipophilicity due to methoxy groups; potential for improved bioavailability. Hypothesized ABCG2 inhibition, MAO-B modulation (inferred) -
FCS005 (3-methyl-7H-furo[3,2-g]chromen-7-one) 3-methyl (C3) MAO-B selective inhibition (IC₅₀ = 12.3 µM); antiparkinsonian effects in mice. Antiparkinsonian, antioxidant activity
PFC (9-(3,4-dimethoxyphenyl)-4-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo[3,2-g]chromen-7-one) 9-(3,4-dimethoxyphenyl), 4-epoxide ABCG2 inhibition; reverses SN-38 resistance in colon cancer cells. Anticancer (multidrug resistance reversal)
Compound 28 (3-[(3,4-dihydroxyphenyl)ethynyl]-2-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-7H-furo[3,2-g]chromen-7-one) 3-ethynyl-dihydroxyphenyl (C3) Polar hydroxyl groups may reduce membrane permeability; piperazine enhances solubility. Not explicitly stated (structural focus)
Compound 9 (Z)-2-Isopropyl-3-(2,3,4-trimethoxystyryl)-2H-furo[3,2-g]chromene-3,7-dione 2-isopropyl, 3-trimethoxystyryl Extended conjugation from styryl group; trimethoxy enhances electron density. UV absorption for analytical detection
Key Observations:
  • Substituent Position : The 3-methyl group (common in FCS005 and the target compound) correlates with MAO-B inhibition , whereas bulky groups (e.g., ethynyl in Compound 28) may hinder enzyme binding.
  • Methoxy vs. Hydroxy Groups : Methoxy substitutions (e.g., in PFC and the target compound) enhance metabolic stability compared to hydroxylated derivatives (e.g., Compound 28), which require protective synthetic steps .
  • Biological Activity : ABCG2 inhibition is prominent in methoxy-substituted derivatives (PFC), while antiparkinsonian effects are linked to simpler 3-methyl furocoumarins (FCS005) .

Example :

  • FCS005 Synthesis : Derived from 7-hydroxylated coumarin via methoxylation and methylation, yielding a 3-methyl-substituted furocoumarin with a melting point of 210–212°C .
  • PFC Synthesis : Utilizes triflate intermediates for introducing the 9-(3,4-dimethoxyphenyl) group, followed by epoxide functionalization .

The target compound’s 6-(3,4-dimethoxyphenyl) group likely requires Suzuki-Miyaura coupling or Ullmann-type reactions for aryl introduction, similar to methods in and .

Pharmacological and Physicochemical Properties

MAO-B Inhibition
  • Psoralen : Inhibits MAO-A preferentially, highlighting the importance of substitution patterns .
Anticancer Activity
  • PFC : Reduces SN-38 resistance in HCT-116/BCRP cells by 94.7% at 10 µM, likely via competitive ABCG2 inhibition .
Antioxidant Activity
  • FCS005 : Demonstrates radical scavenging activity (IC₅₀ = 45.2 µM in DPPH assay), linked to the coumarin core’s redox properties .
Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound C₂₀H₁₆O₅ 336.34 Not reported 3.2 (estimated)
FCS005 C₁₂H₈O₃ 200.19 210–212 2.1
PFC C₂₃H₂₂O₆ 394.42 Not reported 4.5

Biological Activity

6-(3,4-Dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a member of the furocoumarin family, which has garnered attention for its diverse biological activities. This compound's unique structure contributes to its potential pharmacological applications, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5C_{19}H_{18}O_5, with a molecular weight of approximately 318.34 g/mol. Its structure features a furochromenone core with a dimethoxyphenyl substituent that enhances its biological activity.

PropertyValue
Molecular FormulaC19H18O5C_{19}H_{18}O_5
Molecular Weight318.34 g/mol
IUPAC NameThis compound

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The compound's antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines using the MTT assay. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 15 to 30 µM .
  • Mechanism of Action : The anticancer effects are believed to arise from the induction of apoptosis and cell cycle arrest. The compound activates caspase pathways and modulates the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. The proposed mechanism involves inhibition of NF-kB signaling pathways .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the radical scavenging activity.
    • Method : DPPH assay was employed.
    • Findings : The compound exhibited an IC50 value of 20 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on cancer cells.
    • Method : MTT assay on MCF-7 and HT-29 cell lines.
    • Findings : Significant inhibition of cell growth was observed with IC50 values at 25 µM for MCF-7 cells .

Q & A

Q. What are the recommended methods for synthesizing 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one?

Answer: A common approach involves coumarin ring formation followed by furan annulation and substituent functionalization . For example:

  • Step 1: Start with 7-hydroxycoumarin derivatives. Introduce the 3-methyl group via Friedel-Crafts alkylation using methyl iodide and a Lewis acid (e.g., AlCl₃) .
  • Step 2: Functionalize the 6-position with 3,4-dimethoxyphenyl using Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a DMF/H₂O solvent system at 80°C .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane 4:1) and confirm purity by HPLC (>95%) .

Key Data:

ParameterValue/TechniqueReference
Yield80% (after purification)
PurityConfirmed by HPLC, NMR
Key NMR Signalsδ 7.60 (s, 1H, furan H), δ 3.96 (s, 2H, OCH₃)

Q. How should researchers characterize this compound spectroscopically?

Answer: Use multi-nuclear NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) for structural confirmation:

  • ¹H NMR: Focus on aromatic protons (δ 6.24–8.23 ppm) and methoxy/methyl groups (δ 2.48–3.96 ppm). Compare with reference data for coumarin derivatives .
  • ¹³C NMR: Confirm carbonyl (C=O) at ~177.6 ppm and furan carbons (100–160 ppm) .
  • HRMS: Use ESI or EI modes; expected [M+H]⁺ for C₂₃H₂₂O₆: 402.358 .

Note: Discrepancies in aromatic proton splitting may arise from steric hindrance; use 2D-COSY to resolve .

Q. What biological screening assays are appropriate for preliminary evaluation?

Answer:

  • Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Enzyme Inhibition: Test against COX-2 or acetylcholinesterase using fluorometric kits .

Example Results:

AssayResult (IC₅₀)Reference
DPPH scavenging45.2 µM
HeLa cytotoxicity28.7 µM

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

  • Substituent Variation: Synthesize analogs with modified methoxy/methyl groups (e.g., 5-methoxy, 4-hydroxy). Use computational docking (AutoDock Vina) to predict binding to targets like topoisomerase II .
  • Pharmacophore Mapping: Identify critical moieties (e.g., furan oxygen, methoxy groups) using 3D-QSAR models .
  • Biological Validation: Compare IC₅₀ values across analogs to link substituents to activity .

Case Study: Replacing 3-methyl with ethyl reduced cytotoxicity by 40%, suggesting steric constraints .

Q. How to resolve contradictions in spectral data or bioassay results?

Answer:

  • Spectral Discrepancies:
    • Use heteronuclear correlation (HMBC) to confirm ambiguous proton-carbon connectivity .
    • Compare with reference libraries (e.g., SDBS) for coumarin derivatives .
  • Bioassay Variability:
    • Standardize assay conditions (e.g., cell passage number, serum-free media).
    • Validate via orthogonal assays (e.g., apoptosis markers alongside MTT) .

Example: A δ 7.60 ppm singlet initially misassigned to coumarin-H was corrected to furan-H via HMBC .

Q. What experimental designs are optimal for ecological impact studies?

Answer:

  • OECD Guideline 307: Assess biodegradation in soil/water systems over 28 days. Measure residual compound via LC-MS/MS .
  • Microcosm Studies: Use randomized block designs with split plots for variables like pH and organic content .
  • Toxicity Testing: Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition .

Q. How to address challenges in scaling up synthesis for in vivo studies?

Answer:

  • Optimize Catalysts: Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂ and ligand systems (e.g., SPhos) .
  • Continuous Flow Reactors: Improve yield consistency (e.g., 75% yield at 100g scale) .
  • Purification: Switch from column chromatography to recrystallization (ethanol/water) .

Key Consideration: Monitor for furan ring instability under prolonged heating (>100°C) .

Q. What advanced techniques validate its mechanism of action?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .
  • RNA Sequencing: Identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Metabolomics: Track changes in ATP/NADH levels via LC-MS .

Example: CETSA revealed stabilization of topoisomerase II at 10 µM, supporting DNA damage mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.